Copiamycin

Description

Historical Perspectives and Discovery of Copiamycin

The journey of this compound from microbial isolation to structural elucidation represents a key area of study in natural product chemistry and antibiotic research.

Initial Isolation and Identification from Microbial Sources

This compound was initially isolated and identified from microbial sources, specifically from the fermentation broth of certain Streptomyces strains. nih.govnih.gov This compound was recognized as a potent antifungal antibiotic. nih.gov Further research into the producing organism revealed that its fermentation yielded not only this compound but also several minor components exhibiting antifungal activity, such as neothis compound A and demalonylthis compound. capes.gov.brnih.govclockss.org These related compounds provided insights into the biosynthetic pathways and structural variations within this class of natural products.

Producer Organism Taxonomy and Origin

The primary producer organism identified for this compound is Streptomyces hygroscopicus var. crystallogenes. capes.gov.brnih.govclockss.orgnbrp.jpgoogle.com This bacterium belongs to the genus Streptomyces, which is a well-known and prolific source of diverse secondary metabolites, including a wide array of antibiotics. nih.govmdpi.commdpi.comfrontiersin.org Actinomycetes, a group of bacteria that includes Streptomyces, are particularly recognized for their ability to synthesize complex guanidine-containing polyhydroxyl macrolides, the class to which this compound belongs. nih.govmdpi.com

Classification and Structural Context of this compound

This compound's chemical structure places it within a specific family and class of antibiotics, defined by characteristic macrocyclic and guanidine-containing moieties.

Macrocyclic Lactone Antibiotics Family

This compound is classified as a macrocyclic lactone antibiotic. nih.govnih.gov Macrolides, in general, are a broad class of natural products distinguished by the presence of a large macrocyclic lactone ring. wikipedia.orgnih.gov This macrocyclic structure is fundamental to their biological activity and is often adorned with various sugar or hydroxyl groups. wikipedia.orgnih.gov The macrocyclic lactone ring in macrolides can vary in size, typically ranging from 12- to 16-membered rings, though larger rings (e.g., 20+ members) are also known. wikipedia.orgnih.gov

Guanidine-Containing Polyhydroxyl Macrolides as a Structural Class

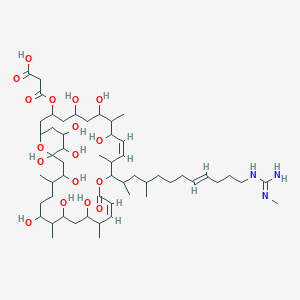

More specifically, this compound is categorized within the structural class of guanidine-containing polyhydroxyl macrolides. nih.govnbrp.jpgoogle.comnih.govmdpi.comuni.luresearchgate.net These compounds are characterized by a polyhydroxyl lactone ring and a distinctive guanidyl side chain. nih.govmdpi.comnih.gov this compound itself possesses a 32-membered polyhydroxy lactone ring. nih.govmdpi.com Its intricate skeletal structure also includes an alpha, beta-unsaturated ester group and a side chain terminating in a disubstituted guanidine moiety. nih.gov A notable feature of this compound's structure is the formation of a hemiketal ring, where one of its hydroxyl groups (presumably at C-19) interacts with a keto group at C-15. Additionally, another hydroxyl group (at either C-21 or C-23) forms a hemiester with a malonic acid moiety. nih.gov

Comparative Analysis with Related Analogues (e.g., Niphimycin, Azalomycin F)

This compound shares structural and functional similarities with other guanidine-containing polyhydroxyl macrolides, notably Niphimycin and Azalomycin F. google.comnih.gov These analogues, including this compound, are defined by common structural characteristics: the presence of a guanidyl group, a 6-membered hemiketal ring, a lactone ring, and a malonic acid monoester. google.com Their biological profiles are also similar, typically exhibiting antimicrobial activity against Gram-positive bacteria and fungi. google.com

Table 1: Key Structural Features of Guanidine-Containing Polyhydroxyl Macrolides

| Feature | This compound | Azalomycin F | Niphimycin |

| Lactone Ring Size | 32-membered polyhydroxy lactone ring nih.govmdpi.com | 36-membered lactone ring mdpi.com | 36-membered polyol macrolide nih.govresearchgate.net |

| Key Moieties | Guanidyl group, hemiketal ring, malonic acid monoester nih.govgoogle.com | Guanidyl group, hemiketal ring, malonic acid monoester google.comnih.gov | Guanidyl group, hemiketal ring, malonic acid monoester google.comnih.gov |

| Producer Organism | Streptomyces hygroscopicus var. crystallogenes nih.gov | Streptomyces hygroscopicus var. azalomyceticus google.comnih.gov | Streptomyces species wikipedia.orgwikidata.org |

| Antimicrobial Activity | Antifungal, Gram-positive bacteria nih.govnih.gov | Broad-spectrum antibacterial and antifungal google.commdpi.com | Active against Gram-positive bacteria and fungi researchgate.net |

Azalomycin F, for instance, is a complex of compounds (e.g., F3a, F4a, F5a) isolated from Streptomyces hygroscopicus var. azalomyceticus. google.comnih.gov While sharing the core guanidyl-containing polyhydroxy macrolide framework, a key distinction lies in its lactone ring size, which is 36-membered, contrasting with this compound's 32-membered ring. mdpi.com Niphimycin, another polyol macrolide antibiotic produced by Streptomyces species, also features a 36-membered polyhydroxyl macrolide structure. nih.govresearchgate.netwikipedia.orgwikidata.org Interestingly, scopafungin has been identified as having the same chemical structure as niphimycin. google.com

The variations among these guanidine-containing polyhydroxyl macrolides can be observed in several structural aspects, including the length and methyl substitution of their guanidyl side chains, the specific atom count within their lactone rings (32, 36, or 40 atoms), the number and attachment sites of malonyl monoesters (e.g., at C-19, C-23, or C-25), and the differing numbers of hydroxyl groups, methyl groups, and double bonds within the lactone ring. nih.gov

Propriétés

Numéro CAS |

11078-23-2 |

|---|---|

Formule moléculaire |

C54H95N3O17 |

Poids moléculaire |

1058.3 g/mol |

Nom IUPAC |

3-[[(10Z,16Z)-5,7,9,19,21,23,27,29,30,31-decahydroxy-8,12,18,22,26-pentamethyl-13-[(E)-4-methyl-12-[(N'-methylcarbamimidoyl)amino]dodec-8-en-2-yl]-15-oxo-14,33-dioxabicyclo[27.3.1]tritriaconta-10,16-dien-3-yl]oxy]-3-oxopropanoic acid |

InChI |

InChI=1S/C54H95N3O17/c1-31(15-13-11-9-10-12-14-22-57-53(55)56-8)23-35(5)51-34(4)17-20-42(60)36(6)44(62)25-38(58)24-39(72-50(69)29-48(66)67)26-40-27-46(64)52(70)54(71,74-40)30-47(65)33(3)16-19-41(59)37(7)45(63)28-43(61)32(2)18-21-49(68)73-51/h9-10,17-18,20-21,31-47,51-52,58-65,70-71H,11-16,19,22-30H2,1-8H3,(H,66,67)(H3,55,56,57)/b10-9+,20-17-,21-18- |

Clé InChI |

DTXXAWMAXGFPJR-NJEQGCGJSA-N |

SMILES |

CC1CCC(C(C(CC(C(C=CC(=O)OC(C(C=CC(C(C(CC(CC(CC2CC(C(C(O2)(CC1O)O)O)O)OC(=O)CC(=O)O)O)O)C)O)C)C(C)CC(C)CCCC=CCCCNC(=NC)N)C)O)O)C)O |

SMILES isomérique |

CC1CCC(C(C(CC(C(/C=C\C(=O)OC(C(/C=C\C(C(C(CC(CC(CC2CC(C(C(O2)(CC1O)O)O)O)OC(=O)CC(=O)O)O)O)C)O)C)C(C)CC(C)CCC/C=C/CCCNC(=NC)N)C)O)O)C)O |

SMILES canonique |

CC1CCC(C(C(CC(C(C=CC(=O)OC(C(C=CC(C(C(CC(CC(CC2CC(C(C(O2)(CC1O)O)O)O)OC(=O)CC(=O)O)O)O)C)O)C)C(C)CC(C)CCCC=CCCCNC(=NC)N)C)O)O)C)O |

Synonymes |

Copiamycin |

Origine du produit |

United States |

Q & A

Basic Research Questions

Q. What methodologies are recommended for characterizing Copiamycin’s structural conformation and stereochemical properties?

- Methodological Answer: Use nuclear magnetic resonance (NMR) spectroscopy to resolve stereochemical ambiguities, complemented by X-ray crystallography for absolute configuration determination. Circular dichroism (CD) spectroscopy can validate chiral centers in solution-phase studies. For novel derivatives, high-resolution mass spectrometry (HR-MS) and infrared (IR) spectroscopy are essential for functional group identification .

Q. How can researchers systematically identify knowledge gaps in this compound’s biosynthetic pathways using existing literature?

- Methodological Answer: Conduct a systematic review using databases like PubMed and SciFinder with search terms such as “this compound biosynthesis,” “polyketide synthase (PKS) pathways,” and “post-translational modifications.” Apply the PICO framework (Population: microbial strains; Intervention: gene knockout; Comparison: wild-type vs. mutant; Outcome: metabolite profiles) to structure queries. Track citation networks of seminal papers (e.g., Journal of Antibiotics, 2018) to uncover underexplored enzymatic steps .

Q. What experimental designs are optimal for assessing this compound’s minimum inhibitory concentration (MIC) against multidrug-resistant pathogens?

- Methodological Answer: Follow CLSI guidelines for broth microdilution assays. Include positive controls (e.g., vancomycin for Gram-positive bacteria) and negative controls (vehicle-only wells). Use triplicate biological replicates and report MIC values as geometric means. For statistical rigor, apply non-linear regression models to dose-response curves and validate with checkerboard assays for synergy/antagonism studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported efficacy of this compound against Gram-negative bacteria?

- Methodological Answer: Discrepancies may arise from variations in bacterial membrane permeability assays. Standardize experimental conditions:

- Table 1: Key Variables Affecting Efficacy

| Variable | Recommended Standardization |

|---|---|

| Bacterial strain | Use ATCC reference strains (e.g., E. coli ATCC 25922) |

| Culture medium | Mueller-Hinton II broth (pH 7.3 ± 0.1) |

| Inoculum size | 5 × 10<sup>5</sup> CFU/mL |

- Perform outer membrane permeabilization studies with polymyxin B nonapeptide (PMBN) to isolate intrinsic activity from uptake limitations. Validate findings using liposome-based models of Gram-negative membranes .

Q. What strategies optimize this compound’s derivatives for enhanced target binding while maintaining pharmacokinetic stability?

- Methodological Answer: Employ structure-activity relationship (SAR) studies guided by molecular docking (e.g., AutoDock Vina) against validated targets (e.g., bacterial RNA polymerase). Prioritize derivatives with:

- Hydrophobic substituents at C-9 to improve membrane penetration.

- PEGylated side chains to reduce renal clearance.

- Validate stability via simulated gastric fluid (SGF) assays and hepatic microsome metabolism studies. Use in silico ADMET predictors (e.g., SwissADME) to triage candidates .

Q. How should researchers address conflicting data on this compound’s cytotoxicity in eukaryotic cells?

- Methodological Answer: Disaggregate cytotoxicity mechanisms using transcriptomic profiling (RNA-seq) and flow cytometry (apoptosis/necrosis assays). Compare results across cell lines (e.g., HEK293 vs. HepG2) to identify tissue-specific toxicity. Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design follow-up studies, such as mitochondrial membrane potential assays with JC-1 dye .

Methodological Guidance for Data Contradictions

Q. What statistical approaches are robust for analyzing heterogeneous data in this compound’s mechanism-of-action studies?

- Methodological Answer: For conflicting datasets, apply mixed-effects models to account for inter-study variability. Use sensitivity analysis to identify outliers (e.g., Grubbs’ test) and meta-analytic tools (e.g., RevMan) to pool data from >5 independent studies. Report effect sizes with 95% confidence intervals and I<sup>2</sup> statistics to quantify heterogeneity .

Ethical and Reproducibility Considerations

Q. How can researchers ensure reproducibility in this compound’s in vivo efficacy studies?

- Methodological Answer: Adhere to ARRIVE 2.0 guidelines for animal studies:

- Sample size: Power analysis (α = 0.05, β = 0.2).

- Blinding: Randomize treatment groups and use coded syringes.

- Data transparency: Deposit raw data in repositories like Zenodo or Figshare.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.